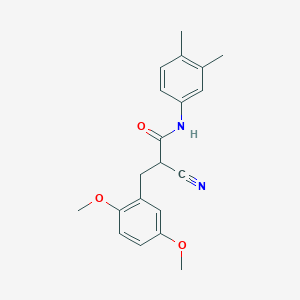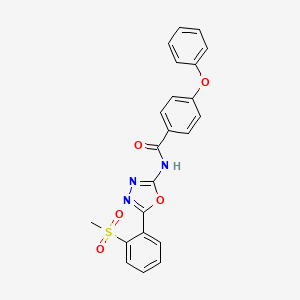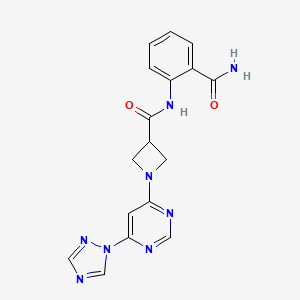![molecular formula C12H12Cl2O B2915629 [3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287298-58-0](/img/structure/B2915629.png)
[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane (BCP) derivatives . BCP derivatives have been extensively investigated over the past three decades for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .
Synthesis Analysis
The synthesis of BCP derivatives, including “this compound”, has been a subject of research for many years. Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis
The molecular structure of “this compound” includes a bicyclo[1.1.1]pentane core with a 2,4-dichlorophenyl group and a methanol group attached . The BCP core adds three-dimensional character and saturation to the compound .Direcciones Futuras
The future directions for research on “[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” and other BCP derivatives could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and evaluation of their potential applications in drug discovery . The development of new synthetic methods could also enable the installation of a wider range of functional groups at the bridgehead positions of the BCP core .
Propiedades
IUPAC Name |
[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-8-1-2-9(10(14)3-8)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHXUNFTXISRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2915553.png)
![2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2915554.png)

![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)


![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)
![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)

![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)
![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)
